molecular formula C5H6N2O3 B104903 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 2565-47-1

1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B104903
M. Wt: 142.11 g/mol
InChI Key: DCGGMHIZEAHUJL-UHFFFAOYSA-N
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Patent
US09000001B2

Procedure details

To a solution of malonic acid (80 g, 0.79 mol) and methylurea (50 g, 0.68 mol) in 180 ml of acetic acid at 70° C., acetic anhydride (130 ml, 1.37 mol) is added slowly. After the completion of the addition, the reaction mixture is stirred at 90° C. for 3 hours, and then cooled to room temperature. The solvent is removed under reduced pressure, and the residue is treated with 350 mL of ethanol to precipitate out yellowish solid. The solid is recrystallized from ethanol to give 63.1 g product as crystalline solids (Yield: 65.8%). m.p.=131.2-133.1° C. [Lit.': m.p.=130-131.5° C.].
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Yield
65.8%

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=O)[CH2:2][C:3]([OH:5])=O.[CH3:8][NH:9][C:10]([NH2:12])=[O:11].C(OC(=O)C)(=O)C>C(O)(=O)C>[CH3:8][N:9]1[C:1](=[O:7])[CH2:2][C:3](=[O:5])[NH:12][C:10]1=[O:11]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
50 g
Type
reactant
Smiles
CNC(=O)N
Name
Quantity
130 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 90° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is treated with 350 mL of ethanol
CUSTOM
Type
CUSTOM
Details
to precipitate out yellowish solid
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1C(NC(CC1=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 63.1 g
YIELD: PERCENTYIELD 65.8%
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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